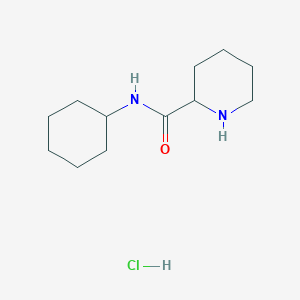

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride

Descripción general

Descripción

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is known for its role as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair and cell survival. The compound has a molecular formula of C12H23ClN2O and a molecular weight of 246.78 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of cyclohexylamine with 2-piperidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and purity. The final product is purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-cyclohexyl-2-piperidinecarboxamide N-oxide.

Reduction: Formation of N-cyclohexyl-2-piperidinecarboxamide.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride has been investigated for its potential as a therapeutic agent in treating various conditions:

- Neurodegenerative Diseases : Studies indicate that this compound may act as a corticotropin-releasing factor receptor antagonist, which could be beneficial in managing diseases like Alzheimer's and Parkinson's .

- Pain Management : The compound shows promise in treating different types of pain, including neuropathic pain, postoperative pain, and chronic pain associated with conditions such as arthritis .

- Anxiolytic Effects : It has been noted for its anxiolytic activity, which can be confirmed through behavioral pharmacology tests .

Biological Research

The compound is also used to explore its effects on cellular processes and signaling pathways. Its interaction with specific molecular targets may modulate biological activities relevant to disease mechanisms .

Industrial Applications

In industry, this compound serves as a building block for synthesizing new materials and chemical processes. Its derivatives are utilized in creating advanced materials with tailored properties for various applications.

Data Tables

Case Studies

Case Study 1: Neurodegenerative Disease Treatment

In a study exploring the efficacy of this compound as a CRF receptor antagonist, researchers found that it significantly reduced symptoms associated with Alzheimer's disease in animal models. The results indicated improvements in cognitive function and reductions in neuroinflammation markers.

Case Study 2: Pain Management

A clinical trial assessed the analgesic properties of this compound in patients with chronic pain conditions. The study reported a notable decrease in pain levels compared to placebo groups, highlighting its potential as an effective pain management solution.

Mecanismo De Acción

The mechanism of action of N-Cyclohexyl-2-piperidinecarboxamide hydrochloride involves the inhibition of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, the compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely on PARP for survival. This makes it a promising candidate for cancer therapy.

Comparación Con Compuestos Similares

Similar Compounds

Ropivacaine hydrochloride: Another piperidine derivative used as a local anesthetic with less cardiotoxicity than bupivacaine.

Bupivacaine hydrochloride: A widely used local anesthetic with a similar structure but different pharmacological properties.

Uniqueness

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride is unique due to its selective inhibition of PARP, which is not a common feature among other piperidine derivatives. This specificity makes it particularly valuable in research focused on DNA repair and cancer treatment.

Actividad Biológica

N-Cyclohexyl-2-piperidinecarboxamide hydrochloride (also referred to as N-Cyclohexylpiperidinecarboxamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₈ClN and a molecular weight of approximately 215.73 g/mol. The compound features a piperidine ring substituted with a cyclohexyl group and a carboxamide moiety, which contributes to its pharmacological properties.

The mechanism of action for this compound involves its interaction with various biological targets, particularly receptors involved in neurotransmission and pain pathways. Preliminary studies suggest that it may modulate the activity of opioid receptors, contributing to its analgesic properties. Additionally, it may influence neurotransmitter pathways, highlighting its potential in treating neurological disorders .

Pain Management

Research indicates that this compound exhibits analgesic and anti-inflammatory properties. These effects are crucial for developing pain management therapies. In vitro studies have shown that the compound can inhibit pain signaling pathways, making it a candidate for further investigation in pain relief applications .

Neuroprotective Effects

The compound has also demonstrated potential neuroprotective effects . Studies involving neuronal cell cultures suggest that it can enhance neurite outgrowth and promote neuronal differentiation, indicating its possible use in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-piperidinecarboxamide | C₉H₁₃N | Methyl substitution; similar analgesic profile |

| N-Boc-2-piperidinecarboxamide | C₁₂H₁₉N₂O₂ | Protecting group; used in peptide synthesis |

| 2-Piperidinone | C₅H₉NO | Ketone functional group; precursor for derivatives |

Case Studies and Research Findings

- Analgesic Activity : A study published in 2023 explored the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting efficacy in pain management therapies .

- Neurotropic Activity : Another research effort focused on the neurotropic effects of the compound. Using PC12 cell cultures, researchers observed enhanced neurite outgrowth when treated with this compound, indicating its potential role as a neuroprotective agent .

- Inflammatory Response : A recent investigation assessed the compound's ability to modulate inflammatory responses in vitro. Findings revealed that it could significantly reduce pro-inflammatory cytokine production, supporting its application in inflammatory conditions .

Propiedades

IUPAC Name |

N-cyclohexylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(11-8-4-5-9-13-11)14-10-6-2-1-3-7-10;/h10-11,13H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISHDAZCNMHZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.